molecular formula C11H12N2O2 B2720194 4-Propanoyl-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 923692-64-2

4-Propanoyl-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B2720194
CAS No.: 923692-64-2
M. Wt: 204.229
InChI Key: YCDLZRNCWDUXPK-UHFFFAOYSA-N
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Description

4-Propanoyl-1,2,3,4-tetrahydroquinoxalin-2-one is a synthetic organic compound with the molecular formula C₁₁H₁₂N₂O₂. It belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propanoyl-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,2-phenylenediamine and propanoyl chloride.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or ethanol are commonly used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Purification steps such as recrystallization or chromatography are employed to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Propanoyl-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups at specific positions on the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications .

Scientific Research Applications

4-Propanoyl-1,2,3,4-tetrahydroquinoxalin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Propanoyl-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways: The compound can inhibit or activate biochemical pathways by binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetyl-1,2,3,4-tetrahydroquinoxalin-2-one
  • 4-Benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one
  • 4-Butanoyl-1,2,3,4-tetrahydroquinoxalin-2-one

Uniqueness

4-Propanoyl-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to its specific propanoyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Properties

IUPAC Name

4-propanoyl-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-11(15)13-7-10(14)12-8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDLZRNCWDUXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923692-64-2
Record name 4-propanoyl-1,2,3,4-tetrahydroquinoxalin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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